
alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc
Beschreibung
Primary Chemical Structure and Isomeric Variations
The primary chemical structure of alpha-D-galactose-(1→3)-beta-D-galactose-(1→4)-D-N-acetylglucosamine exhibits a molecular formula of C20H35NO16 with a molecular weight of 545.5 grams per mole. The trisaccharide consists of two D-galactose residues and one N-acetyl-D-glucosamine residue arranged in a linear sequence, where the terminal galactose unit adopts an alpha anomeric configuration while the central galactose maintains a beta configuration. The reducing end N-acetylglucosamine can exist in both alpha and beta anomeric forms in solution, contributing to the compound's conformational flexibility.
Structural isomeric variations of this epitope have been extensively documented in biological systems. The closely related alpha-D-galactose-(1→4)-beta-D-galactose-(1→4)-D-N-acetylglucosamine represents a significant isomer where both glycosidic linkages are (1→4) rather than the (1→3)-(1→4) pattern of the target compound. Another important structural variant is alpha-D-galactose-(1→3)-alpha-D-galactose-(1→4)-D-N-acetylglucosamine, which differs in the anomeric configuration of the central galactose residue. These isomeric differences significantly impact the biological recognition properties and immunological reactivity of the resulting structures.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic designation: alpha-D-galacto-hexopyranosyl-(1→3)-beta-D-galacto-hexopyranosyl-(1→4)-2-acetamido-2-deoxy-D-gluco-hexopyranose. The condensed notation commonly employed in glycobiological literature represents this structure as Galα1-3Galβ1-4GlcNAc, which provides a concise representation of the linkage patterns and anomeric configurations. Alternative nomenclature systems include the WURCS notation and LINUCS representation, which offer standardized formats for computational analysis and database storage.
Comparative analysis of structural isomers reveals distinct fragmentation patterns in mass spectrometric studies, enabling unambiguous identification of linkage positions and anomeric configurations. The alpha-(1→3) linkage in the target compound produces characteristic A-ion fragmentation patterns that differ significantly from those observed in the (1→4)-linked isomers. These structural distinctions have been exploited for analytical method development, particularly in the context of therapeutic protein characterization where the presence of non-human glycan structures must be monitored.
Three-Dimensional Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy has emerged as the definitive analytical technique for unambiguous identification and conformational analysis of alpha-D-galactose-(1→3)-beta-D-galactose-(1→4)-D-N-acetylglucosamine epitopes. Two-dimensional correlation spectroscopy experiments have revealed unique chemical shift correlations that serve as diagnostic markers for this specific trisaccharide structure. The C5-H5 correlation of the terminal alpha-galactose residue appears as an isolated signal at 73.8/4.20 parts per million, providing a characteristic fingerprint for epitope identification.
The central beta-galactose residue exhibits distinctive chemical shift patterns with C3-H3, C4-H4, and C5-H5 correlations appearing at 80.2/3.78, 67.7/4.15, and 78.0/3.72 parts per million, respectively. These signals collectively provide strong evidence for the presence of the alpha-galactosyl epitope and can be readily distinguished from related structural isomers through comparative spectroscopic analysis. The nuclear magnetic resonance signature has been validated through studies of both synthetic oligosaccharide standards and native glycoprotein samples.
Conformational analysis through nuclear magnetic resonance spectroscopy has revealed significant insights into the three-dimensional structure of this epitope. The alpha-(1→3) glycosidic linkage adopts a preferred conformational state that positions the terminal galactose residue in an optimal orientation for protein recognition. Computational modeling combined with nuclear magnetic resonance data suggests that the epitope adopts a relatively rigid conformation in aqueous solution, with limited flexibility around the glycosidic bonds.
The application of nuclear magnetic resonance spectroscopy to intact monoclonal antibodies has demonstrated the feasibility of detecting alpha-galactosyl epitopes in complex biological matrices without the need for extensive sample preparation or glycan release protocols. This approach has proven particularly valuable for the characterization of therapeutic proteins produced in murine cell lines, where the presence of non-human glycan structures represents a critical quality attribute that must be monitored throughout the manufacturing process.
Crystallographic Studies of Glycan-Protein Complexes
Crystallographic investigations of alpha-D-galactose-(1→3)-beta-D-galactose-(1→4)-D-N-acetylglucosamine in complex with anti-alpha-galactosyl antibodies have provided unprecedented insights into the molecular basis of epitope recognition. High-resolution crystal structures have revealed that the alpha-galactosyl binding pocket is predominantly lined by complementarity-determining region 1 and complementarity-determining region 3 of the heavy chain variable domain, along with complementarity-determining region 3 of the light chain variable domain.
The crystallographic data demonstrate that antibody-antigen interactions bury approximately 300 square angstroms of the alpha-galactosyl epitope surface through direct contact with the variable regions. The binding interface is characterized by a combination of hydrogen bonding interactions and carbon-pi contacts between the carbohydrate and aromatic amino acid residues within the antibody binding site. Tryptophan 33 in the heavy chain complementarity-determining region 1 makes the largest individual contribution, burying 48 square angstroms of the epitope surface through its aromatic side chain interactions.
Detailed analysis of the binding geometry reveals that the penultimate galactose residue positions its more electropositive alpha-face against the aromatic ring plane of tryptophan 33, forming multiple carbon-pi contacts. This interaction represents a key determinant of binding specificity and explains the preferential recognition of alpha-galactosyl epitopes over other galactose-containing structures. The terminal galactose moiety contributes additional stabilization through carbon-pi interactions with tyrosine residues, utilizing an end-on binding pose that maximizes contact with the electronegative aromatic faces.
Comparative crystallographic studies of different anti-alpha-galactosyl antibodies have revealed conserved structural features in epitope recognition despite differences in amino acid sequences. The consistent positioning of aromatic residues, particularly tryptophan at position 33 of the heavy chain variable region, suggests a common recognition mechanism that has evolved to specifically target the alpha-galactosyl epitope. These structural insights have important implications for understanding the molecular basis of xenograft rejection and for the development of therapeutic interventions targeting alpha-galactosyl-mediated immune responses.
Mass Spectrometric Profiling of Native and Modified Forms
Mass spectrometric analysis of alpha-D-galactose-(1→3)-beta-D-galactose-(1→4)-D-N-acetylglucosamine has been extensively employed for structural characterization and quantitative profiling in biological samples. Electrospray ionization mass spectrometry coupled with tandem fragmentation techniques enables unambiguous identification of this epitope through characteristic fragmentation patterns that distinguish it from closely related isomeric structures.
The application of multistage mass spectrometry has proven particularly valuable for structural elucidation of complex glycan mixtures containing alpha-galactosyl epitopes. Sequential rounds of product ion isolation and fragmentation down to disaccharide units allow for unambiguous linkage assignment and anomeric configuration determination. The alpha-(1→3) linkage produces distinctive A-ion fragmentation patterns with ions at mass-to-charge ratios of 315, 343, and 371, corresponding to 2,4A-, 3,5A-, and 0,4A-ions, respectively.
Comparative mass spectrometric profiling of different cell lines has revealed significant variations in alpha-galactosyl epitope expression levels and structural modifications. Studies of murine cell lines demonstrate that cancer-derived samples exhibit unique structural isomers bearing non-fucosylated reducing end N-acetylglucosamine residues and alpha-(1→3)-hexose-extended structures that are absent in normal control tissues. These structural differences can only be detected through comprehensive mass spectrometric analysis with multiple stages of fragmentation.
Recent advances in liquid chromatography-mass spectrometry methodology have enabled highly sensitive detection of low-abundance alpha-galactosyl epitopes in therapeutic protein preparations. The development of targeted fragmentation approaches allows for specific monitoring of diagnostic ions associated with alpha-galactosyl structures, providing quantitative information about epitope levels in complex biological matrices. This analytical capability has become essential for quality control of biopharmaceuticals produced in non-human expression systems.
Analytical Parameter | Alpha-Galactosyl Epitope | Related Isomer (1→4 linkage) |
---|---|---|
Molecular Weight | 545.5 g/mol | 545.5 g/mol |
Diagnostic NMR Signal (ppm) | 73.8/4.20 (C5-H5) | 74.2/4.18 (C5-H5) |
Characteristic MS/MS Ion (m/z) | 315 (2,4A-ion) | 329 (3,5A-ion) |
Permethylated Mass | 699.367735075 | 699.367735075 |
Binding Affinity (Anti-Gal Ab) | High | Low |
Eigenschaften
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11+,12-,13+,14-,15-,16-,17+,18?,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNISLDGFPWIBDF-MPRBLYSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc , commonly referred to as the Galα(1,3)Galβ(1,4)GlcNAc epitope, is a complex carbohydrate with significant biological implications. This epitope is particularly notable for its immunogenic properties and its role in various biological processes, including pathogen recognition and immune responses.
Structural Characteristics
The structure of Galα(1,3)Galβ(1,4)GlcNAc consists of a galactose (Gal) linked to another galactose via an alpha-1,3 bond and further connected to N-acetylglucosamine (GlcNAc) through a beta-1,4 linkage. This unique arrangement contributes to its biological activity, particularly in immunological contexts.
Immunogenicity
Research indicates that the Galα(1,3)Galβ(1,4)GlcNAc epitope elicits strong immune responses. In studies involving C57Bl/6 α1,3-galactosyltransferase-knockout mice, immunization with Galα(1,3)Galβ(1,4)GlcNAc conjugated to bovine serum albumin (BSA) resulted in a significant increase in anti-α-Gal antibodies. Specifically, post-immunization sera showed a 22-fold increase in antibody levels compared to pre-immunization levels, highlighting the epitope's potential as an immunogen .
Interaction with Pathogens
The presence of this glycan structure on the surface of pathogens has been shown to influence their interactions with host cells. For instance, some studies have explored the role of similar glycan structures in mediating viral infections and bacterial adherence. The ability of pathogens to recognize and bind to these glycan epitopes can determine their infectivity and virulence.
Role in Disease
The immunogenic properties of Galα(1,3)Galβ(1,4)GlcNAc have implications in various diseases. Notably, it has been implicated in the immune response to Trypanosoma cruzi , the causative agent of Chagas disease. The parasite's surface is covered with glycoconjugates that include this epitope, which can provoke an immune response that may lead to tissue damage and chronic disease states .
Case Study: Chagas Disease
In a study examining the immune response to Chagas disease, researchers found that the presence of Galα(1,3)Galβ(1,4)GlcNAc on T. cruzi significantly influenced the host's antibody production. Mice lacking the α-galactosyltransferase enzyme exhibited heightened antibody responses against this epitope when challenged with T. cruzi .
Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Glycobiology and Cell Recognition
Role in Cell Signaling:
Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc serves as a critical component in cell signaling pathways. It is involved in the recognition processes between cells and pathogens, influencing immune responses. For instance, the structure has been shown to interact with bacterial exotoxins, which can modulate host immune responses . This interaction highlights its potential as a target for therapeutic interventions in infections.
Glycan Microarray Studies:
Recent advancements in glycan microarray technology have enabled researchers to study the binding affinities of various lectins to this trisaccharide. These studies have revealed that alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc can serve as a ligand for specific receptors on immune cells, thereby influencing their activation and function .
Immunology and Vaccine Development
Vaccine Adjuvants:
The trisaccharide's immunogenic properties make it a candidate for use as an adjuvant in vaccine formulations. Its ability to elicit strong antibody responses can enhance the efficacy of vaccines, particularly those targeting infectious diseases . Studies have shown that incorporating this compound into vaccine formulations can improve the overall immune response in animal models.
Anti-Gal Antibodies:
In humans, naturally occurring anti-Gal antibodies target the alpha-galactosyl epitope (Galα(1,3)Gal), which is structurally related to alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc. Understanding this relationship is crucial for developing strategies to mitigate hyperacute rejection in xenotransplantation, where such antibodies can lead to organ failure .
Therapeutic Applications
Oligosaccharide-Based Therapeutics:
The synthesis of oligosaccharides like alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc has opened avenues for developing novel therapeutics. For instance, its derivatives are being explored as potential treatments for conditions characterized by aberrant glycosylation patterns, such as certain cancers and genetic disorders .
Drug Delivery Systems:
Research indicates that glycosylated compounds can enhance drug delivery efficiency by improving the solubility and stability of therapeutic agents. The incorporation of alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc into drug formulations may facilitate targeted delivery mechanisms, especially in cancer therapy where tumor-specific glycans are exploited for selective targeting .
Synthesis and Analytical Techniques
Enzymatic Synthesis:
The compound can be synthesized using various enzymatic methods that involve transglycosylation reactions. For example, β-galactosidase from porcine testes has been employed to facilitate regioselective transglycosylation reactions that yield alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc efficiently . This method allows for the production of high-purity oligosaccharides suitable for research and therapeutic applications.
Analytical Characterization:
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to characterize the structural features of alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc. These analytical methods provide insights into the compound's conformation and interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparison
The trisaccharide’s structural analogs differ in glycosidic linkages, substituents, or additional residues. Key examples include:
Thermodynamic and Kinetic Data
- Binding Affinity : The α-D-Gal-(1→3)-β-D-Gal-(1→4)-D-GlcNAc epitope binds anti-Gal antibodies with Kd ~10⁻⁷ M, whereas sialylated analogs show weaker interactions (Kd ~10⁻⁵ M) due to steric hindrance .
- Enzymatic Specificity : α1,3GalT exhibits higher activity toward GlcNAc-terminated acceptors (kcat/Km = 2.4 × 10³ M⁻¹s⁻¹) compared to glucose-terminated substrates (kcat/Km = 1.1 × 10³ M⁻¹s⁻¹) .
Vorbereitungsmethoden
Protecting Group Strategies and Building Block Preparation
Acyl and silyl protecting groups dominate chemical syntheses due to their stability and selective removal profiles. In one approach, the terminal Galα(1→3)Galβ disaccharide was synthesized using a 4,6-di-tert-butylsilyl-protected galactosyl donor to ensure α-selectivity during glycosylation. This donor, when activated with boron trifluoride etherate (BF₃·Et₂O) at elevated temperatures (0°C to room temperature), facilitated the formation of the β(1→4) linkage between Gal and GlcNAc with an 83% yield. The allyl glycoside at the non-reducing end of GlcNAc enabled subsequent thiol-ene conjugation to carrier proteins, a critical step for vaccine development.
Glycosylation Techniques and Stereochemical Control
The use of trichloroacetimidate donors has proven effective for constructing β-linkages. For instance, Schmidt’s trichloroacetimidate method was employed to synthesize the Galβ(1→4)GlcNAcα disaccharide, followed by radical thiol-ene addition to introduce a mercaptopropyl linker. The α(1→3) linkage was achieved using a galactosyl donor with a participating C-2 acyl group, ensuring stereoselectivity via neighboring group participation. This stepwise approach, spanning 12 synthetic steps, highlights the balance between yield (70% overall) and functionalization versatility.
Challenges in Chemical Synthesis
Despite advancements, chemical synthesis faces hurdles such as low yields in stereoselective steps and cumbersome protection-deprotection sequences. For example, the radical addition of acetylthiol to the allyl glycoside required meticulous optimization to avoid side reactions. Additionally, the synthesis of orthogonal protecting groups for branched oligosaccharides remains a persistent challenge.
Chemoenzymatic Synthesis of α-D-Gal-(1→3)-β-D-Gal-(1→4)-D-GlcNAc
Enzymatic methods exploit the specificity of glycosyltransferases to streamline synthesis, often bypassing complex protecting group strategies. The α-D-Gal-(1→3)-β-D-Gal-(1→4)-D-GlcNAc trisaccharide has been efficiently synthesized using recombinant α1,3-galactosyltransferase (α1,3GalT) and galactose 4-epimerase (GalE).
Enzyme Selection and Substrate Engineering
The chemoenzymatic route begins with the preparation of N-acetyllactosamine (Galβ(1→4)GlcNAc), which serves as the acceptor for α1,3GalT. UDP-galactose, the donor substrate, was generated in situ from UDP-glucose using GalE, significantly reducing costs. This two-step enzymatic process—epimerization followed by galactosylation—yielded the trisaccharide with >90% conversion efficiency when optimized with ethylene glycol-functionalized linkers.
Advantages of Modular Enzymatic Assembly
A key advantage of this approach is the ability to incorporate non-natural linkers, such as squaric acid esters, for downstream bioconjugation. Furthermore, the use of GalE eliminated the need for expensive UDP-galactose, making the process economically viable for large-scale production. Recent innovations have also explored bacterial glycosyltransferases, such as Helicobacter pylori β4GalT, which tolerate modified UDP-sugar donors, enabling site-specific sulfation or functionalization.
Limitations and Optimization Considerations
Enzymatic methods are constrained by substrate specificity and enzyme availability. For instance, α1,3GalT exhibits strict regioselectivity, limiting its application to specific acceptor structures. Moreover, the instability of UDP-sugar donors in aqueous solutions necessitates careful reaction condition control, often requiring excess cofactors like Mn²⁺ or Mg²⁺.
Comparative Analysis of Synthesis Methods
The choice between chemical and chemoenzymatic synthesis hinges on the intended application. Chemical methods excel in producing tailor-made derivatives for structural studies, while enzymatic approaches offer rapid, high-yield routes for biological applications.
Q & A
Basic Research Questions
Q. How is the glycosidic linkage configuration of alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc experimentally confirmed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining linkage configuration. For example, 1D H and 2D H-C HSQC spectra can resolve anomeric proton signals (4.5–5.5 ppm for α-linkages; 4.2–4.5 ppm for β-linkages). Coupling constants () further differentiate α (3–4 Hz) and β (7–8 Hz) configurations. X-ray crystallography may supplement structural validation for crystalline derivatives .
Q. What enzymatic strategies are employed in synthesizing alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc?
- Methodological Answer : Chemoenzymatic synthesis combines glycosyltransferases (e.g., β1,4-galactosyltransferase for Gal→GlcNAc linkages) with chemically activated donors (e.g., UDP-Gal). For α1,3 linkages, engineered fucosyltransferases or galactosyltransferases (e.g., GH29 family mutants) are used under optimized pH (6.5–7.5) and temperature (37°C) conditions. Post-synthesis, purification via size-exclusion chromatography ensures product homogeneity .
Q. How is mass spectrometry utilized to detect and quantify this trisaccharide in biological samples?
- Methodological Answer : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI)-MS in negative ion mode detects [M-H] ions. Fragmentation patterns (e.g., cross-ring cleavages) confirm linkage positions. Quantification employs isotope-labeled internal standards (e.g., C-labeled analogs) and calibration curves with ≤5% error margins .
Advanced Research Questions
Q. How can surface plasmon resonance (SPR) be designed to study lectin interactions with alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc?
- Methodological Answer : Immobilize the trisaccharide on a CM5 sensor chip via amine coupling (EDC/NHS chemistry). Inject lectins (e.g., PNA or ABA) at varying concentrations (0.1–100 µM) in HBS-EP buffer (10 mM HEPES, pH 7.4). Analyze association/dissociation rates using a Biacore T200 system. Control for non-specific binding with reference flow cells. Data fitting with a 1:1 Langmuir model calculates values .
Q. What computational approaches resolve conformational dynamics of the glycosidic linkages in this trisaccharide?
- Methodological Answer : Molecular Dynamics (MD) simulations (e.g., GROMACS) with the GLYCAM06 force field model glycosidic torsion angles (Φ/Ψ) over 100 ns trajectories. Free energy landscapes (FELs) identify stable conformers. Quantum mechanics (QM) calculations (e.g., DFT at B3LYP/6-31G* level) validate exo-anomeric effects. Cross-validate with NMR NOE data .
Q. How do researchers address contradictory data in binding affinity studies between SPR and hemagglutination assays?
- Methodological Answer : Discrepancies arise from avidity effects (multivalent interactions in hemagglutination vs. monovalent SPR). Normalize SPR data using valence correction factors. Validate with isothermal titration calorimetry (ITC) for thermodynamic consistency. For example, ABA lectin shows stronger binding in SPR ( = 10 nM) than hemagglutination (IC = 50 nM) due to clustering effects .
Q. What strategies optimize transfucosylation efficiency for synthesizing branched derivatives of this trisaccharide?
- Methodological Answer : Mutagenesis of α-L-fucosidases (e.g., AlfB from Lactobacillus casei) enhances donor substrate promiscuity. Key mutations (e.g., E274A) increase k/K by 5-fold. Use equimolar donor (e.g., 20 mM pNP-α-L-Fuc) and acceptor (D-GlcNAc) in 20 mM phosphate buffer (pH 6.0). Monitor reactions via HPLC with a ZIC-HILIC column .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.